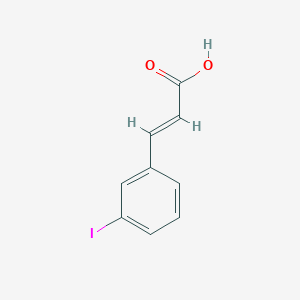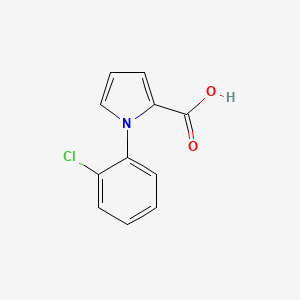
2,4-Dicloro fenacil tiocianato
Descripción general
Descripción
2,4-Dichlorophenacyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a thiocyanate group (-SCN) attached to a 2,4-dichlorophenyl ring and an oxoethyl group.
Aplicaciones Científicas De Investigación
2,4-Dichlorophenacyl thiocyanate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), which is known to target plant growth hormones, specifically auxins .
Mode of Action
2,4-d, a structurally similar compound, is known to act as a synthetic auxin, inducing uncontrolled growth and eventually death in susceptible plants . It’s absorbed through the leaves and translocated to the meristems of the plant .
Biochemical Pathways
The tfda gene, which encodes α-ketoglutarate-dependent dioxygenase, catalyzes the first step of the 2,4-d degradation pathway . This enzyme might play a role in the biochemical pathways affected by 2,4-Dichlorophenacyl thiocyanate.
Pharmacokinetics
The safety data sheet suggests that if inhaled or ingested, the compound should be removed from the body as quickly as possible .
Result of Action
Based on its structural similarity to 2,4-d, it may cause uncontrolled growth and eventual death in susceptible plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichlorophenacyl thiocyanate. For instance, the safety data sheet advises against letting the chemical enter drains and recommends storing it in a well-ventilated place .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenacyl thiocyanate typically involves the reaction of 2,4-dichlorophenylacetic acid with thiocyanate salts. One common method is the reaction of 2,4-dichlorophenylacetic acid with ammonium thiocyanate in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of 2,4-Dichlorophenacyl thiocyanate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The product is typically isolated by filtration and purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichlorophenacyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to form 2,4-dichlorophenylacetic acid and thiocyanic acid.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation, while reducing agents like sodium borohydride (NaBH4) are used for reduction.
Major Products Formed
Substitution Reactions: Various substituted thiocyanates and isothiocyanates.
Hydrolysis: 2,4-Dichlorophenylacetic acid and thiocyanic acid.
Oxidation and Reduction: Sulfonyl derivatives and thiol derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenyl isocyanate: Similar in structure but contains an isocyanate group (-NCO) instead of a thiocyanate group.
2,4-Dichlorophenoxyacetic acid: Contains a phenoxyacetic acid group instead of a thiocyanate group.
2,4-Dichlorobenzyl alcohol: Contains a benzyl alcohol group instead of a thiocyanate group.
Uniqueness
2,4-Dichlorophenacyl thiocyanate is unique due to the presence of both the thiocyanate and oxoethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in organic synthesis, biological research, and industrial processes.
Propiedades
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NOS/c10-6-1-2-7(8(11)3-6)9(13)4-14-5-12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNNFKLKIQXPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559802 | |
| Record name | 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125488-14-4 | |
| Record name | 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)








